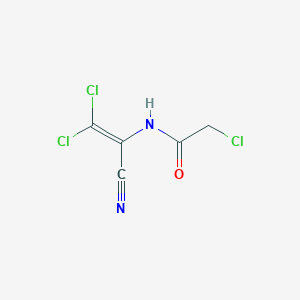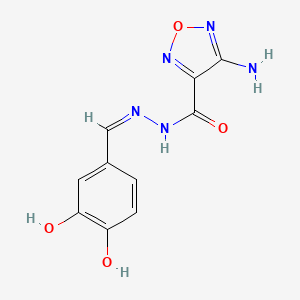![molecular formula C15H30N2O3 B6108046 2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol](/img/structure/B6108046.png)
2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol, also known as DMPE, is a chemical compound with potential applications in various fields including scientific research. DMPE is a tertiary amine that contains two morpholine rings and a hydroxyl group.
Applications De Recherche Scientifique
2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol has been used in scientific research as a membrane probe to study lipid bilayers and as a cryoprotectant in the preservation of biological samples. This compound has also been used as a surfactant in the preparation of nanoparticles and as a stabilizer for enzymes and proteins.
Mécanisme D'action
2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol is a quaternary ammonium compound that can interact with the polar head groups of lipids in cell membranes. This compound can also form hydrogen bonds with water molecules, which allows it to stabilize biomolecules in solution. The mechanism of action of this compound is still being studied, but it is believed to involve the formation of hydrogen bonds and electrostatic interactions with biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have a protective effect on cell membranes and can prevent lipid peroxidation. This compound can also stabilize enzymes and proteins, which can increase their activity and stability. This compound has been shown to have minimal toxicity and is considered to be a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol has several advantages for use in lab experiments, including its ability to stabilize biomolecules and its low toxicity. However, this compound can be expensive to synthesize and may not be suitable for all types of experiments. This compound is also sensitive to pH and temperature changes, which can affect its stability and activity.
Orientations Futures
For the use of 2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol in scientific research include cryopreservation, drug delivery, and the study of cell membranes.
Méthodes De Synthèse
2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol can be synthesized using a multi-step process that involves the reaction of morpholine with 2,2-dimethyl-3-chloropropanol, followed by the reaction of the resulting product with sodium hydride and 2-chloroethanol. The final product is obtained by purifying the crude product through column chromatography.
Propriétés
IUPAC Name |
2-[4-(2,2-dimethyl-3-morpholin-4-ylpropyl)morpholin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3/c1-15(2,12-16-4-8-19-9-5-16)13-17-6-10-20-14(11-17)3-7-18/h14,18H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIUTTSCOPWNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CN2CCOC(C2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide](/img/structure/B6107965.png)
![(2-ethoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6107966.png)
![N-{amino[(4,6,7-trimethyl-2-quinazolinyl)amino]methylene}-2-(benzoylamino)benzamide](/img/structure/B6107967.png)


![N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B6107999.png)
![ethyl (4-{[2-[(4-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate](/img/structure/B6108006.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6108016.png)
![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B6108021.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6108047.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)acrylonitrile](/img/structure/B6108056.png)
